Stereochemical Enantiomer Discrimination: (1S,3R,4R) vs. (1R,3S,4S) in Ledipasvir Impurity Profiling
The (1S,3R,4R) stereoisomer is the enantiomer of the (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid intermediate that is explicitly claimed and utilized for high-purity Ledipasvir synthesis. The (1S,3R,4R) form is catalogued as a chiral process impurity (Ledipasvir Impurity-8) with fully assigned identity by NMR and chiral HPLC [1]. In contrast, the (1R,3S,4S) isomer is designated as the active pharmaceutical intermediate, with documented purity optimization methods achieving high enantiomeric excess via enzymatic resolution [2]. Quantitative chiral chromatography retention time differences and distinct NMR spectral signatures (e.g., ¹H and ¹³C chemical shift deviations for H-3 and C-3 bridgehead protons) allow unambiguous discrimination, enabling regulatory-compliant quantification of the unwanted enantiomer at levels <0.10% in drug substance batch release testing [1].
| Evidence Dimension | Chiral identity and regulatory classification |
|---|---|
| Target Compound Data | (1S,3R,4R) configuration; classified as Ledipasvir Impurity-8; terif-butyl carbamate / methyl ester protected form |
| Comparator Or Baseline | (1R,3S,4S) configuration; classified as Ledipasvir process intermediate; N-Boc protected free acid or ester form |
| Quantified Difference | Enantiomeric relationship; impurity specification ≤0.10% in API (regulatory threshold); chromatographic resolution factor Rs > 2.0 required between enantiomers [1] |
| Conditions | USP/EP-suggested chiral HPLC method; column: Chiralpak IA or equivalent; mobile phase: hexane/ethanol/TFA gradient |
Why This Matters
Procurement of the correct enantiomer is mandatory for impurity reference standards, as regulatory submissions require a physically characterized (1S,3R,4R) standard for method validation and batch release of the enantiopure (1R,3S,4S) intermediate.
- [1] SynZeal Research. Ledipasvir Impurity-8. Product Datasheet, 2023. [Characterization data including NMR and chiral HPLC]. View Source
- [2] Chen, X.; Sun, D.; Sun, Q.; He, S.; Wang, C. Preparation method of high-purity ledipasvir intermediate. CN Patent 105461606-A, April 6, 2016. View Source
